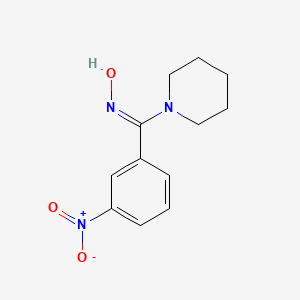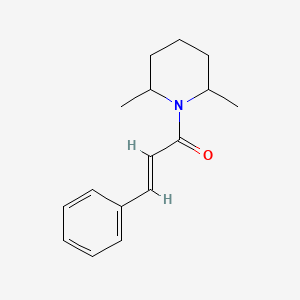
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide, also known as BNH, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. BNH belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis in cancer cells by activating the caspase cascade. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been proposed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain and improves cognitive function.
Biochemical and Physiological Effects
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular components. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls, leading to cell death. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is also stable under a range of conditions, making it suitable for long-term storage. However, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and disposal. Additionally, the mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For research on 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide include the development of new derivatives, investigation of the mechanism of action, exploration of its antimicrobial activity, and study of its safety and toxicity.
Métodos De Síntesis
The synthesis of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 5-bromo-2-hydrazinylpyridine-3-carboxaldehyde with 1-naphthylamine in the presence of acetic acid. The resulting product is purified by recrystallization to obtain 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide in a high yield. This method has been optimized to produce 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide with high purity and yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c18-15-8-14(9-19-11-15)17(22)21-20-10-13-6-3-5-12-4-1-2-7-16(12)13/h1-11H,(H,21,22)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDMOZUBYHJTK-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'~3~-[(Z)-1-(1-naphthyl)methylidene]nicotinohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)



![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)